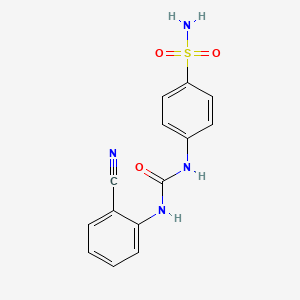

1-(2-Cyanophenyl)-3-(4-sulfamoylphenyl)urea

Description

Properties

Molecular Formula |

C14H12N4O3S |

|---|---|

Molecular Weight |

316.34 g/mol |

IUPAC Name |

1-(2-cyanophenyl)-3-(4-sulfamoylphenyl)urea |

InChI |

InChI=1S/C14H12N4O3S/c15-9-10-3-1-2-4-13(10)18-14(19)17-11-5-7-12(8-6-11)22(16,20)21/h1-8H,(H2,16,20,21)(H2,17,18,19) |

InChI Key |

HOUIRAFTHIMUSN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Primary Synthesis via Amine-Isocyanate Coupling

The most widely reported method involves the reaction of 2-cyanophenylamine with 4-sulfamoylphenyl isocyanate under controlled conditions.

Reaction Mechanism

- Nucleophilic Attack : The amine group of 2-cyanophenylamine attacks the electrophilic carbon of the isocyanate group in 4-sulfamoylphenyl isocyanate.

- Urea Formation : A proton transfer occurs, followed by the elimination of ammonia, resulting in the urea linkage.

$$

\text{2-Cyanophenylamine} + \text{4-Sulfamoylphenyl Isocyanate} \rightarrow \text{1-(2-Cyanophenyl)-3-(4-sulfamoylphenyl)urea} + \text{NH}_3

$$

Optimization Parameters

- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance solubility and reaction kinetics.

- Temperature : Reactions typically proceed at 60–80°C to balance rate and side-product formation.

- Catalysts : Triethylamine or pyridine may accelerate the reaction by scavenging acidic byproducts.

Table 1: Representative Conditions for Amine-Isocyanate Coupling

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | DMF/THF | 75–85% |

| Temperature | 70°C | Maximizes rate |

| Reaction Time | 4–6 hours | Minimizes side products |

Alternative Routes: Carbamate Intermediate Strategy

For substrates sensitive to isocyanate handling, phenyl carbamates serve as safer alternatives. This method involves:

Carbamate Synthesis

4-Sulfamoylphenyl carbamate is prepared by reacting 4-sulfamoylaniline with phosgene or its equivalents.

Industrial-Scale Considerations

Challenges

Characterization and Quality Control

Spectroscopic Confirmation

Chemical Reactions Analysis

1-(2-Cyanophenyl)-3-(4-sulfamoylphenyl)urea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions are common, where the cyanophenyl or sulfamoylphenyl groups can be replaced by other nucleophiles under appropriate conditions.

Hydrolysis: The urea moiety can undergo hydrolysis in the presence of strong acids or bases, leading to the formation of corresponding amines and carbon dioxide.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Cyanophenyl)-3-(4-sulfamoylphenyl)urea has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Cyanophenyl)-3-(4-sulfamoylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanophenyl and sulfamoylphenyl groups play crucial roles in binding to these targets, leading to the inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-(2-Cyanophenyl)-3-(4-sulfamoylphenyl)urea, highlighting differences in substituents, biological targets, and synthetic approaches:

Key Structural and Functional Differences

Substituent Effects on Enzyme Inhibition: The sulfamoyl group in 1-(2-Cyanophenyl)-3-(4-sulfamoylphenyl)urea is critical for binding to carbonic anhydrases (CAs) via coordination with the active-site zinc ion . Fluorine or chlorine substituents (e.g., in 9E8 or A5) enhance metabolic stability and membrane permeability . The cyano group in the target compound may improve selectivity for specific CA isoforms due to its electron-withdrawing nature, though this requires experimental validation.

Synthetic Approaches: The target compound’s synthesis likely parallels methods for sulfonyl semicarbazide derivatives (e.g., reacting 4-sulfamoylaniline with 2-cyanophenyl isocyanate) . In contrast, fluorinated analogs (e.g., 1-(2-fluorophenyl)-3-(4-sulfamoylphenyl)urea) are commercially available building blocks, suggesting standardized routes .

Biological Potency: Compounds with bulky substituents (e.g., 4-chloro-3-trifluoromethylphenyl in A5) exhibit anticancer activity, possibly via non-CA targets . Ethyl-linked sulfamoyl groups (e.g., 9E8) show moderate hCA II inhibition, while brominated derivatives achieve nanomolar potency against hCA I .

Research Findings and Implications

Carbonic Anhydrase Inhibition: Sulfamoyl-containing ureas are established CA inhibitors. For example, 1-[2-((4-bromo-2-hydroxybenzyl)amino)ethyl]-3-(4-sulfamoylphenyl)urea exhibits an IC₅₀ of 8.3 nM against hCA I, with X-ray crystallography confirming binding to the zinc ion . The target compound’s 2-cyanophenyl group may sterically modulate interactions with isoform-specific residues (e.g., hCA II vs. hCA I).

Structure-Activity Relationship (SAR) :

- Electron-withdrawing groups (e.g., -CN, -F) on the phenyl ring increase acidity of the urea NH, enhancing hydrogen bonding with CA active-site residues .

- Hydrophobic substituents (e.g., trifluoromethyl in A5) improve pharmacokinetic properties but may reduce aqueous solubility .

In Silico and Docking Studies :

- Molecular docking of 9E8 with hCA II (PDB ID: 5NY3) reveals interactions with Thr200, Gln92, and Val121, critical for inhibitor binding . Similar simulations for the target compound could predict isoform selectivity.

Biological Activity

1-(2-Cyanophenyl)-3-(4-sulfamoylphenyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article reviews various studies that explore the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and comparative efficacy against different biological targets.

Chemical Structure and Properties

The compound features two distinct aromatic groups: a cyanophenyl group and a sulfamoylphenyl group. These functional groups are critical for its interaction with biological targets, influencing both its chemical reactivity and biological efficacy.

The biological activity of 1-(2-Cyanophenyl)-3-(4-sulfamoylphenyl)urea is primarily attributed to its ability to inhibit specific enzymes or receptors involved in disease pathways. The sulfamoyl group enhances binding affinity to target proteins, while the cyanophenyl moiety may influence the compound's lipophilicity and membrane permeability.

Antimicrobial Activity

Research indicates that compounds with urea linkages exhibit varying degrees of antibacterial and antifungal activity. For instance, studies have shown that urea derivatives can inhibit bacterial growth effectively, with some derivatives demonstrating significant activity at concentrations as low as 100 µg/mL . The specific activity of 1-(2-Cyanophenyl)-3-(4-sulfamoylphenyl)urea against common pathogens remains to be fully elucidated but is hypothesized to be promising based on structural similarities with known antimicrobial agents.

Anticancer Activity

The anticancer potential of 1-(2-Cyanophenyl)-3-(4-sulfamoylphenyl)urea has been investigated through various in vitro assays. For example, derivatives similar to this compound have demonstrated significant antiproliferative effects against multiple cancer cell lines, including A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cells. The IC50 values for related compounds have been reported as low as 2.39 μM . This suggests that the compound could serve as a lead structure for developing new anticancer therapies.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of urea derivatives. Studies indicate that modifications in the sulfamoyl group can significantly affect the potency of these compounds. For example, variations in substituents on the phenyl rings can lead to enhanced or diminished biological activity, emphasizing the importance of precise structural configurations .

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| 1-(2-Cyanophenyl)-3-(4-sulfamoylphenyl)urea | TBD | Anticancer |

| 1-Phenyl-3-[5-(2',5'-dichlorophenyl)-2-furyl]-2-propen-1-one | 16.13 ± 2.45 | Urease Inhibitor |

| Suramin | 43–390 | Anticancer |

Case Studies

- Anticancer Efficacy : A study evaluated a series of urea derivatives for their antiproliferative effects against various cancer cell lines. The results indicated that the presence of electron-withdrawing groups on the phenyl ring significantly enhanced anticancer activity, suggesting that similar modifications could be beneficial for 1-(2-Cyanophenyl)-3-(4-sulfamoylphenyl)urea .

- Enzyme Inhibition : Another study highlighted the role of urea derivatives in inhibiting urease, an enzyme linked to several pathological conditions. Compounds structurally related to 1-(2-Cyanophenyl)-3-(4-sulfamoylphenyl)urea exhibited promising urease inhibition, which could be leveraged for therapeutic applications against infections like Helicobacter pylori .

Q & A

Q. How can researchers optimize the synthesis of 1-(2-Cyanophenyl)-3-(4-sulfamoylphenyl)urea while minimizing side reactions?

Methodological Answer: Synthetic optimization requires a factorial design approach to test variables such as solvent polarity (e.g., dichloromethane vs. ethanol), temperature (room temperature vs. reflux), and reaction time. For example, orthogonal arrays can identify interactions between variables, reducing the number of trials while maximizing yield . Monitoring intermediates via HPLC or LC-MS helps detect undesired byproducts like hydrolyzed cyanophenyl derivatives or sulfonamide degradation products. Adjusting stoichiometry of reagents (e.g., carbodiimide coupling agents) and using anhydrous conditions can suppress side reactions .

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

Methodological Answer:

- Purity Analysis: Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to resolve impurities. Compare retention times against synthetic intermediates (e.g., unreacted cyanophenyl precursors) .

- Structural Confirmation: Employ high-resolution mass spectrometry (HRMS) for exact mass verification and 2D NMR (HSQC, HMBC) to assign urea connectivity and confirm substituent positions on aromatic rings. X-ray crystallography (if crystalline) resolves bond angles and hydrogen-bonding patterns, as seen in structurally analogous urea derivatives .

Q. How does the sulfamoyl group influence solubility and stability in aqueous vs. organic solvents?

Methodological Answer: The sulfamoyl group (-SO₂NH₂) enhances aqueous solubility via hydrogen bonding but may reduce stability in acidic conditions due to protonation of the sulfonamide nitrogen. Conduct pH-dependent stability studies (e.g., 24-hour incubation in buffers at pH 2–9) with UV-Vis or NMR monitoring. Compare solubility in DMSO (high) vs. hexane (low) using shake-flask methods. Molecular dynamics simulations can predict solvation free energy differences .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this urea derivative?

Methodological Answer:

- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., carbonic anhydrase isoforms, where sulfonamides are known inhibitors). Validate predictions with in vitro enzyme assays .

- QSAR Modeling: Build a quantitative structure-activity relationship model using descriptors like logP, polar surface area, and H-bond donor/acceptor counts. Train the model with bioactivity data from PubChem or ChEMBL for analogous compounds .

Q. What experimental strategies resolve contradictions in observed vs. predicted reactivity?

Methodological Answer: Contradictions may arise from unaccounted steric effects (e.g., cyanophenyl group hindering nucleophilic attack). Combine experimental kinetics (e.g., stopped-flow spectroscopy) with density functional theory (DFT) calculations to map reaction pathways. For example, DFT can reveal transition-state geometries where steric clashes reduce reactivity . Validate with isotopic labeling (e.g., ¹⁵N-urea) to track bond reorganization.

Q. How do researchers design a structure-activity relationship (SAR) study for this compound?

Methodological Answer:

- Scaffold Modification: Synthesize derivatives with substituent variations (e.g., replacing cyanophenyl with chlorophenyl or altering sulfamoyl to methylsulfonyl).

- Biological Testing: Use standardized assays (e.g., enzyme inhibition, cell viability) to quantify activity changes. Apply principal component analysis (PCA) to correlate structural descriptors (e.g., Hammett σ values) with bioactivity .

- Data Interpretation: Address outliers by revisiting synthetic routes (e.g., verifying regioselectivity in aryl urea formation) .

Q. What methodologies identify degradation pathways under accelerated stability conditions?

Methodological Answer: Subject the compound to stress testing (40°C/75% RH, UV light) and analyze degradation products via LC-MS/MS. For example, oxidative degradation may produce cyanophenyl carboxylic acid derivatives, while hydrolysis could cleave the urea bond. Use mass defect filtering to distinguish degradation products from impurities .

Q. How can AI-driven platforms optimize reaction conditions for scaled-up synthesis?

Methodological Answer: Leverage platforms like ICReDD’s reaction design workflow, which integrates quantum chemical calculations (e.g., transition-state energy barriers) with machine learning to predict optimal catalysts/solvents. For instance, Bayesian optimization can iteratively refine conditions (e.g., catalyst loading, temperature) based on real-time yield data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.